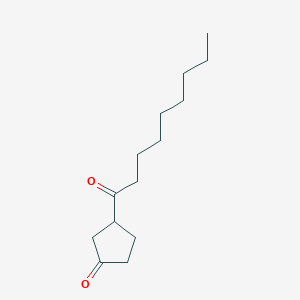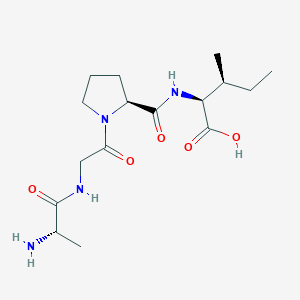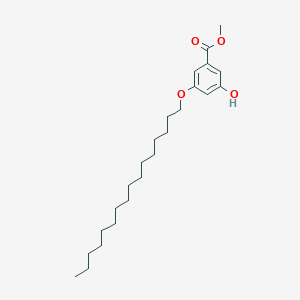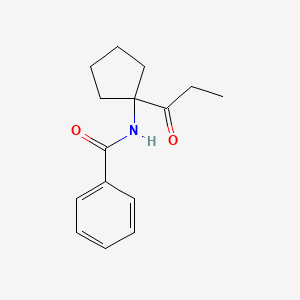
4,4'-(Heptacosane-14,14-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Heptacosane-14,14-diyl)diphenol is an organic compound with the molecular formula C39H64O2 It is characterized by a long heptacosane chain with two phenol groups attached at the 14th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptacosane-14,14-diyl)diphenol typically involves the coupling of heptacosane with phenol derivatives under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4,4’-(Heptacosane-14,14-diyl)diphenol may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Heptacosane-14,14-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4), and halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-(Heptacosane-14,14-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-(Heptacosane-14,14-diyl)diphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage to cells and tissues.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling: Modulating cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
4,4’-(Heptacosane-14,14-diyl)diphenol can be compared with other similar compounds such as:
Bisphenol A (BPA): Similar in structure but with shorter alkyl chains. BPA is widely used in the production of polycarbonate plastics and epoxy resins.
4,4’-Dihydroxydiphenylmethane: Another phenol derivative with a shorter alkyl chain. It is used in the synthesis of polymers and resins.
4,4’-Dihydroxydiphenylsulfone: Contains a sulfone group instead of an alkyl chain. It is used in the production of high-performance polymers.
The uniqueness of 4,4’-(Heptacosane-14,14-diyl)diphenol lies in its long heptacosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
400784-71-6 |
|---|---|
Molecular Formula |
C39H64O2 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
4-[14-(4-hydroxyphenyl)heptacosan-14-yl]phenol |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-39(35-25-29-37(40)30-26-35,36-27-31-38(41)32-28-36)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32,40-41H,3-24,33-34H2,1-2H3 |
InChI Key |
QKEOCACEZWECRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)


